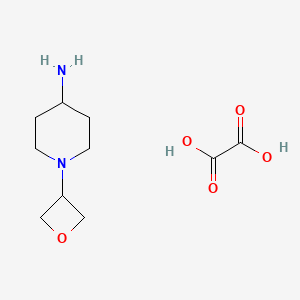

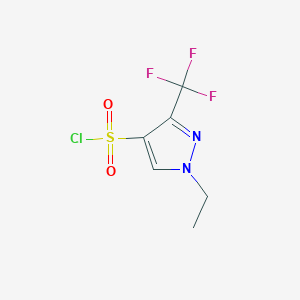

![molecular formula C15H5ClF6N2O B2960347 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone CAS No. 866135-60-6](/img/structure/B2960347.png)

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone” is a complex organic molecule that contains a pyridine ring and a quinolinone ring. The pyridine ring is substituted with a chloro group and a trifluoromethyl group, and the quinolinone ring is substituted with three fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and quinolinone rings, which are aromatic and planar. The electronegative fluorine and chlorine atoms would create regions of high electron density, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine and chlorine atoms could increase its polarity and potentially its boiling and melting points .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

Direct Synthesis and Functional Group Compatibility : The compound is involved in the single-step synthesis of pyridine and quinoline derivatives, showcasing compatibility with sensitive N-vinyl amides and various functional groups (Movassaghi, Hill, & Ahmad, 2007).

Facile Eco-Friendly Synthesis : Eco-friendly synthesis methods have been developed for related quinolinone derivatives, highlighting the potential for environmentally conscious approaches in the synthesis of similar compounds (Indumathi, Perumal, & Anbananthan, 2012).

Chemical Reactivity and Transformations

Nucleophilic Reactions and Functionalization : Research demonstrates the reactivity of trifluoromethyl-substituted pyridines and quinolines with lithium reagents, allowing for selective functionalization at various positions (Schlosser & Marull, 2003).

Cascade Nitration/Cyclization : The compound's framework is suitable for complex chemical transformations, such as cascade nitration and cyclization, indicating its potential for the synthesis of intricate molecular structures (Liu, Zhang, Song, Qian, & Li, 2014).

Molecular Assemblies and Coordination Chemistry

Coordination Complexes in Organometallic Chemistry : The quinoline component of the compound is used in forming coordination complexes with metals, contributing to the study of organometallic compounds and their applications (Yamamoto & Yanagi, 1982).

Interactions with Metal Cations : Studies on derivatives of quinoline, closely related to the compound, have been conducted to explore their ability to form chelates with various metal ions, indicating potential applications in metal ion detection and extraction (Khalil, Abdel-Hafez, Yanni, & Moharam, 1988).

Miscellaneous Applications

- Organic Substrate Oxidation : Related quinolinones have been used as oxidants for various organic substrates, showcasing their utility in organic synthesis and transformations (Chaudhuri, Chettri, Lyndem, Paul, & Srinivas, 1994).

Wirkmechanismus

Mode of Action

It is known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It is known that trifluoromethyl groups can participate in various reactions such as alkylation and chlorination . The downstream effects of these reactions on biochemical pathways would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

It is known that trifluoromethyl groups can influence the pharmacokinetic properties of a compound . For instance, they can improve the metabolic stability and lipophilicity of a compound, which can enhance its bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the reactivity of trifluoromethyl groups can be influenced by the pH of the environment

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6,7,8-trifluoro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H5ClF6N2O/c16-8-1-5(15(20,21)22)3-23-12(8)7-4-24-13-6(14(7)25)2-9(17)10(18)11(13)19/h1-4H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNKLVTXYITZSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=CNC3=C(C(=C(C=C3C2=O)F)F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H5ClF6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2960265.png)

![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide](/img/structure/B2960270.png)

![N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide](/img/structure/B2960273.png)

![N-(2-methoxyethyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2960278.png)

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2960281.png)

![methyl 6-fluoro-4-[3-(methylthio)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2960287.png)